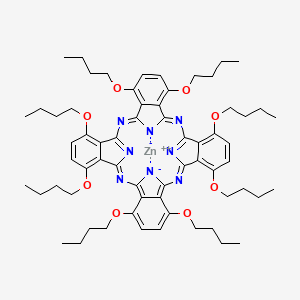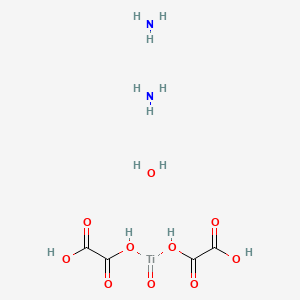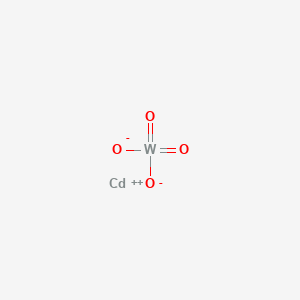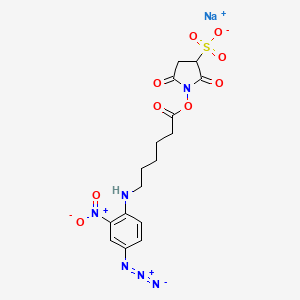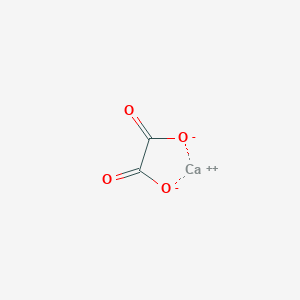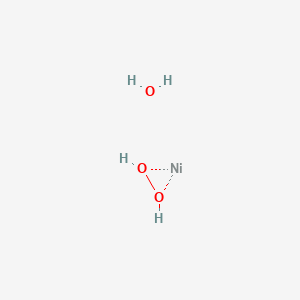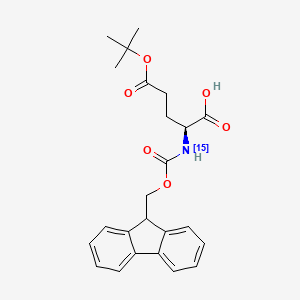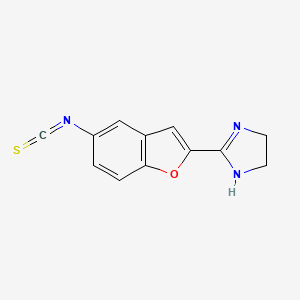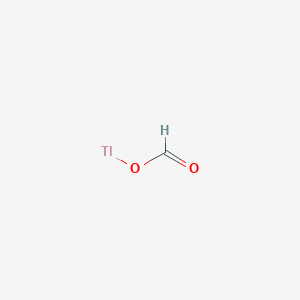
Thalliumformiat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalliumformiat, also known as thallium(I) formate, is a chemical compound with the formula HCO2Tl. It is a salt of formic acid and thallium, and it appears as a white crystalline solid. This compound is known for its high toxicity and has been used in various industrial and scientific applications .
Preparation Methods
Thalliumformiat can be synthesized through several methods. One common synthetic route involves the reaction of thallium(I) hydroxide with formic acid:
TlOH+HCOOH→HCO2Tl+H2O
In industrial settings, this compound is often produced by reacting thallium(I) carbonate with formic acid under controlled conditions. The reaction is typically carried out at room temperature to ensure high yield and purity .
Chemical Reactions Analysis
Thalliumformiat undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents such as sulfur dioxide.
Substitution: this compound can participate in substitution reactions where the formate ion is replaced by other anions.
Common reagents used in these reactions include nitric acid, sulfur dioxide, and halogens. Major products formed from these reactions include thallium(III) oxide and thallium halides .
Scientific Research Applications
Thalliumformiat has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclization reactions.
Biology: this compound is used as a probe to emulate the biological functions of alkali earth metal ions.
Medicine: Thallium compounds, including this compound, are used in cardiovascular imaging to detect heart diseases and in cancer detection.
Industry: This compound is used in the production of low-melting special glasses and high-temperature superconductor materials
Mechanism of Action
Thalliumformiat exerts its effects primarily through its interaction with biological systems. Thallium ions can replace potassium ions in various physiological processes, disrupting cellular functions. This includes interference with DNA synthesis, induction of chromosomal abnormalities, and disruption of cell mitosis. Thallium ions also stabilize ribosomes and affect muscle contraction .
Comparison with Similar Compounds
Thalliumformiat can be compared with other thallium compounds such as thallium(I) chloride (TlCl) and thallium(I) sulfate (Tl2SO4). While all these compounds share the toxic properties of thallium, this compound is unique in its specific applications as a catalyst and in medical imaging. Thallium(I) chloride and thallium(I) sulfate are more commonly used in chemical synthesis and as analytical reagents .
Conclusion
This compound is a versatile compound with significant applications in various fields, from chemistry and biology to medicine and industry. Despite its toxicity, its unique properties make it valuable for scientific research and industrial processes.
Properties
Molecular Formula |
CHO2Tl |
|---|---|
Molecular Weight |
249.40 g/mol |
IUPAC Name |
formyloxythallium |
InChI |
InChI=1S/CH2O2.Tl/c2-1-3;/h1H,(H,2,3);/q;+1/p-1 |
InChI Key |
UESISTHQAYQMRA-UHFFFAOYSA-M |
Canonical SMILES |
C(=O)O[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[Bis(tert-butyl)phosphino]-2-[(1S)-1-[bis(2-methylphenyl)phosphino]ethyl]ferrocene](/img/structure/B12061641.png)
![{[(2R,3S,4R,5R)-5-(6-amino-8-bromo-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}phosphonic acid](/img/structure/B12061647.png)
